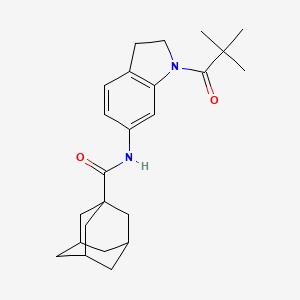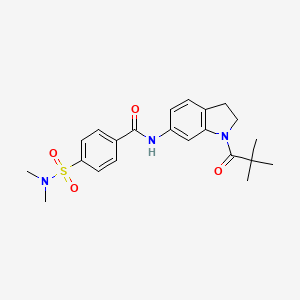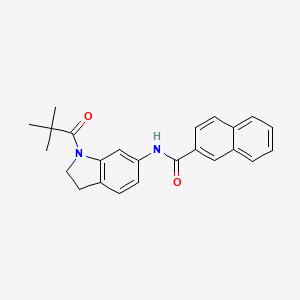
N-(1-pivaloylindolin-6-yl)-2-naphthamide
説明
N-(1-pivaloylindolin-6-yl)-2-naphthamide, also known as PIN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PIN is a derivative of indole-2-carboxamide and has been synthesized using different methods.
作用機序
The mechanism of action of N-(1-pivaloylindolin-6-yl)-2-naphthamide is not fully understood. However, studies have shown that it inhibits the activity of different enzymes, including cyclin-dependent kinases and histone deacetylases. These enzymes are involved in various cellular processes, including cell cycle progression and gene expression. Therefore, the inhibition of these enzymes by N-(1-pivaloylindolin-6-yl)-2-naphthamide may lead to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
N-(1-pivaloylindolin-6-yl)-2-naphthamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been found to inhibit the activity of different enzymes involved in cancer cell growth and proliferation. Additionally, N-(1-pivaloylindolin-6-yl)-2-naphthamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-(1-pivaloylindolin-6-yl)-2-naphthamide in lab experiments is its potential anticancer activity against different types of cancer cells. Moreover, it has been found to exhibit antiviral, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-(1-pivaloylindolin-6-yl)-2-naphthamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of N-(1-pivaloylindolin-6-yl)-2-naphthamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of N-(1-pivaloylindolin-6-yl)-2-naphthamide. Moreover, further studies are needed to fully understand the mechanism of action of N-(1-pivaloylindolin-6-yl)-2-naphthamide and its potential applications in the treatment of various diseases. Additionally, the development of more efficient and effective formulations of N-(1-pivaloylindolin-6-yl)-2-naphthamide may improve its bioavailability and efficacy. Finally, the evaluation of the safety and toxicity of N-(1-pivaloylindolin-6-yl)-2-naphthamide in preclinical and clinical studies is needed to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-(1-pivaloylindolin-6-yl)-2-naphthamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(1-pivaloylindolin-6-yl)-2-naphthamide has been synthesized using different methods and has been found to exhibit anticancer, antiviral, anti-inflammatory, and antioxidant properties. Moreover, N-(1-pivaloylindolin-6-yl)-2-naphthamide has been shown to inhibit the activity of different enzymes involved in cancer cell growth and proliferation. However, further studies are needed to fully understand the mechanism of action of N-(1-pivaloylindolin-6-yl)-2-naphthamide and its potential applications in the treatment of various diseases.
科学的研究の応用
N-(1-pivaloylindolin-6-yl)-2-naphthamide has been used in various scientific research studies due to its potential applications. It has been found to have anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. N-(1-pivaloylindolin-6-yl)-2-naphthamide has also been shown to exhibit antiviral activity against the hepatitis C virus. Moreover, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-24(2,3)23(28)26-13-12-17-10-11-20(15-21(17)26)25-22(27)19-9-8-16-6-4-5-7-18(16)14-19/h4-11,14-15H,12-13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZZLZKLSEYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pivaloylindolin-6-yl)-2-naphthamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




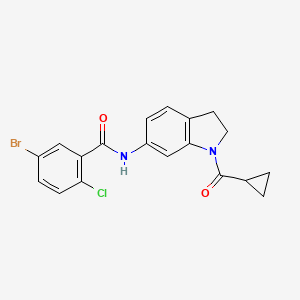
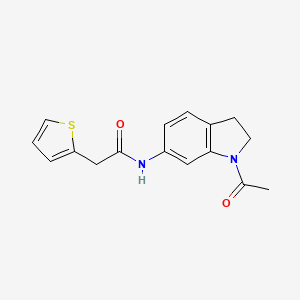
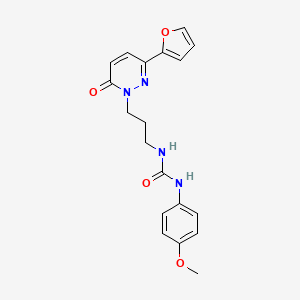
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide](/img/structure/B3209137.png)
![1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B3209146.png)


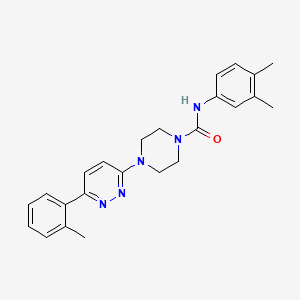
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209161.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209162.png)

